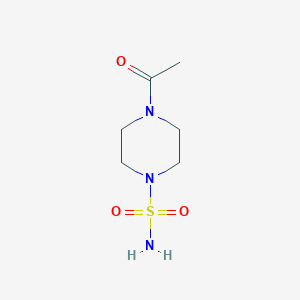

4-Acetylpiperazine-1-sulfonamide

Beschreibung

The exact mass of the compound 4-Acetylpiperazine-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Acetylpiperazine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylpiperazine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3,(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSSQEKAYHWNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5906-31-0 | |

| Record name | 4-acetylpiperazine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Acetylpiperazine-1-sulfonamide: Structural Dynamics, Synthesis, and Applications in Carbonic Anhydrase Inhibition

Executive Summary

In the landscape of rational drug design, sulfonamide-bearing heterocycles serve as foundational scaffolds for metalloenzyme inhibition. 4-Acetylpiperazine-1-sulfonamide (CAS: 5906-31-0) is a highly versatile, low-molecular-weight compound predominantly utilized as a primary zinc-binding group (ZBG) in the development of Carbonic Anhydrase (CA) inhibitors[1].

This technical whitepaper provides an in-depth analysis of 4-acetylpiperazine-1-sulfonamide, detailing its physicochemical properties, the mechanistic rationale behind its biological activity, and field-proven methodologies for its chemical synthesis and in vitro validation. By understanding the causality behind its structural components, researchers can leverage this molecule to design highly selective inhibitors for tumor-associated or cytosolic CA isoforms.

Physicochemical Properties & Structural Analysis

The efficacy of 4-acetylpiperazine-1-sulfonamide stems from its tripartite structure: a primary sulfonamide group, a piperazine linker, and an acetyl moiety. Each component plays a distinct role in pharmacokinetics and target engagement.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Acetylpiperazine-1-sulfonamide |

| CAS Number | 5906-31-0[2] |

| Molecular Formula | C6H13N3O3S[3] |

| Molecular Weight | 207.25 g/mol [2] |

| Monoisotopic Mass | 207.06776 Da[3] |

| SMILES | CC(=O)N1CCN(CC1)S(=O)(=O)N[3] |

| InChIKey | WHSSQEKAYHWNHJ-UHFFFAOYSA-N[3] |

Structural Causality

-

Primary Sulfonamide ( −SO2NH2 ): Acts as the classical ZBG. In the physiological pH range, the sulfonamide is deprotonated to a sulfonamidate anion, which coordinates directly with the active-site Zn 2+ ion of carbonic anhydrases, displacing the catalytic water/hydroxide molecule[1].

-

Piperazine Ring: Provides a rigid, semi-saturated heterocyclic linker. Its conformational restriction ensures that the "tail" of the molecule is vectored precisely into the hydrophobic or hydrophilic sub-pockets of the enzyme, minimizing entropic penalties upon binding.

-

Acetyl Group: Modulates the molecule's lipophilicity and serves as a hydrogen-bond acceptor. By interacting with specific amino acid residues (e.g., Gln92 or Phe131 in hCA II), the acetyl group can dictate isoform selectivity[1].

Mechanistic Insights: Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide ( CO2+H2O⇌HCO3−+H+ ). The active site features a zinc ion coordinated by three histidine residues.

When 4-acetylpiperazine-1-sulfonamide enters the active site, its structural components engage in a highly orchestrated binding event. The sulfonamide nitrogen binds the zinc ion, while the oxygen atoms of the sulfonyl group engage in hydrogen bonding with the backbone amide of Thr199. Simultaneously, the acetylpiperazine tail extends outward, interacting with the variable amino acid residues lining the active site cavity. This dual-interaction mechanism is what makes piperazine-1-sulfonamides potent inhibitors[1].

Diagram 1: Binding mechanism of 4-acetylpiperazine-1-sulfonamide to Carbonic Anhydrase.

Synthesis Protocol

The synthesis of 4-acetylpiperazine-1-sulfonamide is most efficiently achieved via the carbamoylation-sulfamoylation pathway using chlorosulfonyl isocyanate (CSI). This method is preferred over direct reaction with sulfamide gas due to higher yields and safer handling profiles[4].

Step-by-Step Methodology

Phase 1: Preparation of the Sulfamoylating Agent Causality: CSI is highly reactive and prone to polymerization. Reacting it with tert-butanol at low temperatures generates tert-butyl (chlorosulfonyl)carbamate, a stable, Boc-protected electrophile that prevents di-substitution during the subsequent amine reaction[4].

-

Purge a flame-dried round-bottom flask with anhydrous N2 .

-

Dissolve chlorosulfonyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C using an ice bath.

-

Add tert-butanol (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete conversion to tert-butyl (chlorosulfonyl)carbamate.

Phase 2: Sulfamoylation of 1-Acetylpiperazine Causality: The secondary amine of 1-acetylpiperazine acts as the nucleophile. Triethylamine (TEA) is added to scavenge the HCl byproduct, preventing the protonation of the piperazine nitrogen, which would otherwise halt the nucleophilic attack[5]. 4. To the 0 °C solution, add a mixture of 1-acetylpiperazine (1.0 eq) and triethylamine (1.5 eq) dissolved in anhydrous DCM dropwise. 5. Allow the reaction to warm to room temperature and stir for 4 hours. 6. Self-Validation: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the 1-acetylpiperazine spot confirms completion. 7. Wash the organic layer with water and brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 3: Deprotection Causality: Trifluoroacetic acid (TFA) cleanly cleaves the tert-butyl group via the formation of a tert-butyl cation, followed by decarboxylation to yield the primary sulfonamide. 8. Dissolve the intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours. 9. Evaporate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO3 and extract with ethyl acetate. 10. Purify the crude product via silica gel column chromatography to yield pure 4-acetylpiperazine-1-sulfonamide.

Diagram 2: Three-step synthetic workflow for 4-acetylpiperazine-1-sulfonamide.

Experimental Workflow: In Vitro CA Inhibition Assay

To validate the inhibitory potency (IC 50 or Ki ) of the synthesized 4-acetylpiperazine-1-sulfonamide, a stopped-flow CO 2 hydration assay is the gold standard.

Step-by-Step Methodology

Causality: The uncatalyzed hydration of CO 2 is relatively slow. CA enzymes accelerate this process, leading to a rapid release of protons ( H+ ). By using Phenol Red (pKa ~7.3), the pH drop can be monitored spectrophotometrically. The inhibitor slows this pH drop, allowing for the quantification of enzyme kinetics.

-

Reagent Preparation: Prepare a buffer solution of 10 mM HEPES (pH 7.4) containing 0.1 M Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

-

Substrate Preparation: Saturate ultra-pure water with CO2 gas at 20 °C to create a ~30 mM CO2 stock solution.

-

Inhibitor Dilution: Prepare serial dilutions of 4-acetylpiperazine-1-sulfonamide (from 0.1 nM to 100 μ M) in 10% DMSO/water.

-

Incubation: Pre-incubate the purified CA enzyme (e.g., hCA II or hCA IX) with the inhibitor solutions for 15 minutes at room temperature to allow for the establishment of the enzyme-inhibitor complex.

-

Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2 substrate solution.

-

Data Acquisition: Monitor the absorbance change at 557 nm (the isosbestic point/peak for Phenol Red transition) over a 10-second window.

-

Self-Validation: Run a positive control using a known standard (e.g., Acetazolamide) and a negative control (vehicle only) to ensure the assay's dynamic range is intact. Calculate the Ki using the Cheng-Prusoff equation based on the initial velocity rates.

References

-

Clinivex. "CAS 5906-31-0 | 4-acetylpiperazine-1-sulfonamide Supplier." The Clinivex. Available at:[Link]

-

PubChemLite. "4-acetylpiperazine-1-sulfonamide (C6H13N3O3S)." University of Luxembourg. Available at:[Link]

-

IRIS Institutional Research Information System. "Carbonic anhydrase inhibitory effects, antiproliferative." University of Florence / University of Brescia. Available at: [Link]

-

Berredjem, M. et al. "Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide." X-ray Structure Analysis Online / ResearchGate. Available at:[Link]

-

Journal of Medicinal Chemistry. "Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists." ACS Publications. Available at:[Link]

Sources

4-Acetylpiperazine-1-sulfonamide: A Scoping Guide for Drug Discovery Potential and Mechanistic Interrogation

An In-depth Technical Guide for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: The compound 4-Acetylpiperazine-1-sulfonamide represents a synthetically tractable small molecule built upon two of medicinal chemistry's most productive scaffolds: the sulfonamide and the piperazine ring. While this specific molecule is not extensively characterized in public literature as a therapeutic agent, its constituent pharmacophores are present in a vast array of clinically approved drugs. This guide deconstructs the molecule to hypothesize its potential mechanisms of action based on established structure-activity relationships of its core components. We provide a comprehensive technical framework for drug discovery professionals to systematically investigate its biological activities, validate potential targets, and guide initial lead optimization efforts. This document serves as a roadmap for unlocking the therapeutic potential of this and related chemical matter, moving from structural hypothesis to experimental validation.

Part 1: Molecular Deconstruction and Physicochemical Profile

The rational evaluation of a molecule's potential in a drug discovery program begins with a thorough analysis of its structure and inherent physicochemical properties. These characteristics govern its likely interactions with biological targets and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Structural Analysis

4-Acetylpiperazine-1-sulfonamide is composed of three key functional moieties, each contributing to its potential pharmacodynamic and pharmacokinetic profile:

-

Primary Sulfonamide (-SO₂NH₂): This is a classic pharmacophore. The primary (unsubstituted) sulfonamide is a key hydrogen bonding group and is essential for the canonical antibacterial mechanism of action. It is also the critical feature for inhibition of enzymes like carbonic anhydrase.[1][2]

-

Piperazine Ring: A six-membered diamine heterocycle, the piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Its two nitrogen atoms provide versatile synthetic handles, tunable basicity, and the ability to improve aqueous solubility, making it a common component in drugs targeting the central nervous system (CNS) and in kinase inhibitors.[3][4]

-

N-Acetyl Group (-C(O)CH₃): The acetylation of the distal piperazine nitrogen neutralizes its basicity. This modification significantly impacts the molecule's overall pKa, lipophilicity, and metabolic stability, potentially improving cell permeability and reducing off-target interactions associated with highly basic amines.

Physicochemical Properties

A summary of the predicted or known physicochemical properties of 4-Acetylpiperazine-1-sulfonamide is crucial for designing initial experiments. These values help predict its behavior in biological assays and its potential as a drug-like molecule.

| Property | Value | Significance in Drug Discovery |

| CAS Number | 5906-31-0 | Unique chemical identifier for literature and database searches.[5] |

| Molecular Formula | C₆H₁₃N₃O₃S | Defines the elemental composition. |

| Molecular Weight | 207.25 g/mol | Falls within the "Rule of Five" guidelines for good oral bioavailability. |

| XLogP3 | -1.5 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability. |

| Hydrogen Bond Donors | 2 | The two hydrogens on the primary sulfonamide nitrogen can participate in key interactions with target proteins. |

| Hydrogen Bond Acceptors | 5 | The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to solubility and target binding. |

Part 2: Hypothesizing Mechanisms of Action Based on Core Scaffolds

The true potential of 4-Acetylpiperazine-1-sulfonamide can be hypothesized by examining the well-documented biological activities of its core structures.

The Sulfonamide Moiety: A Gateway to Diverse Targets

While first famous for their antibacterial properties, sulfonamides are now recognized for their broad therapeutic applications.[6][7]

-

Primary Mechanism: Dihydropteroate Synthetase (DHPS) Inhibition The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of DHPS, a bacterial enzyme essential for folic acid synthesis.[8][9][10] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides halt the production of dihydrofolic acid, leading to a bacteriostatic effect.[11] Human cells are unaffected as they obtain folate from dietary sources.[2][10]

-

Non-Antibacterial Mechanisms The sulfonamide group is a versatile pharmacophore that interacts with numerous other enzyme classes.[7][12]

-

Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide is a hallmark of CA inhibitors used as diuretics (e.g., Acetazolamide) and anti-glaucoma agents.[12] Certain CA isozymes are also overexpressed in tumors, making them attractive anticancer targets.

-

Cyclooxygenase-2 (COX-2) Inhibition: Selective COX-2 inhibitors like Celecoxib feature a sulfonamide moiety, crucial for their anti-inflammatory action.[6]

-

Kinase Inhibition: Many modern anticancer drugs are kinase inhibitors, and the sulfonamide group can be found in their structure, often acting as a hydrogen-bond donor to engage the kinase hinge region. Pazopanib is a notable example.[6]

-

The Piperazine Moiety: A Privileged Scaffold for Target Engagement

The piperazine ring is one of the most frequently utilized heterocycles in drug design due to its favorable properties.[3][13]

-

CNS-Acting Drugs: Piperazine derivatives are common in drugs targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, leading to antipsychotic, antidepressant, and anxiolytic effects.[14]

-

Anticancer Agents: In oncology, the piperazine scaffold is often used as a core fragment or linker in kinase inhibitors (e.g., Imatinib), where it enhances solubility and provides a vector for substitution to optimize target binding and selectivity.[4]

-

Antimicrobial Agents: The versatility of the piperazine ring has been leveraged to develop novel agents against multidrug-resistant bacteria.[13]

Part 3: A Technical Framework for Experimental Validation

A structured, multi-tiered approach is required to efficiently screen 4-Acetylpiperazine-1-sulfonamide for biological activity and elucidate its mechanism of action.

Key Modification Points for SAR Exploration

-

Sulfonamide Nitrogen (R¹): Alkylation or arylation at this position would abolish the primary sulfonamide character, providing a key negative control for targets like carbonic anhydrase but potentially opening up activity at other targets (e.g., some kinases or GPCRs).

-

Acetyl Group (R²): The methyl group can be replaced with larger alkyl chains, cycloalkyl groups, or aryl rings to probe steric and electronic effects. This can modulate potency, selectivity, and metabolic stability.

-

Piperazine Ring: The ring itself can be conformationally constrained or replaced with other saturated heterocycles to fine-tune the spatial arrangement of the pharmacophores.

Conclusion

4-Acetylpiperazine-1-sulfonamide is a compound of significant interest not for a known biological activity, but for its potential as a chemical starting point. It elegantly combines the validated therapeutic heritage of the sulfonamide with the versatile and drug-like properties of the piperazine scaffold. The true value of this molecule lies in its capacity for systematic investigation. By employing the multi-tiered screening and validation framework outlined in this guide, drug discovery teams can efficiently probe its biological space, identify novel mechanisms of action, and, should a promising hit emerge, rapidly initiate a data-driven medicinal chemistry program to develop the next generation of therapeutics.

References

- SULPHONAMIDES. (n.d.).

- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26).

- Sulfonamides - Infectious Disease. (n.d.). MSD Manual Professional Edition.

- Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- Piperazine. (n.d.). Wikipedia.

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.

- (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021, July 30). ResearchGate.

- 4-[(Piperidin-3-yl)acetyl]piperazine-1-sulfonamide. (2026, March 7). PubChem.

- 4-acetylpiperazine-1-sulfonamide — Chemical Substance Information. (n.d.). NextSDS.

- 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. (2010, October 28). NCBI.

- Sulphonamides: A Pharmaceutical Review. (2017, February 15).

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).

- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.).

- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). MDPI.

- One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. (2016, April 18).

- Discovery of Promising Sulfadiazine Derivatives With Anti‐Proliferative Activity Against Tumor Cell Lines. (n.d.). -ORCA - Cardiff University.

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022, December 21). MDPI.

- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016, April 24). Semantic Scholar.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nextsds.com [nextsds.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. mespharmacy.org [mespharmacy.org]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 11. study.com [study.com]

- 12. ijpsi.org [ijpsi.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Acetylpiperazine-1-sulfonamide (CAS 5906-31-0): A Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary

As medicinal chemistry advances toward highly targeted therapies, the demand for versatile, bifunctional building blocks has surged. 4-Acetylpiperazine-1-sulfonamide (CAS 5906-31-0) is a prime example of such a scaffold. Characterized by a rigid piperazine core functionalized with an N-acetyl group and a primary sulfonamide moiety, this compound offers a unique spatial arrangement of hydrogen bond donors and acceptors.

In recent drug discovery campaigns, this specific structural motif has proven critical. It serves as a core pharmacophore in the design of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors—a target of high interest in immuno-oncology and autoimmunity[1][2]—as well as in the synthesis of novel antibacterial quinoline-piperazine hybrids[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, validated synthetic workflows, and mechanistic applications.

Physicochemical Profiling and Structural Analysis

Understanding the intrinsic properties of 4-acetylpiperazine-1-sulfonamide is essential for downstream applications, formulation, and analytical method development. The piperazine ring provides conformational stability, while the terminal functional groups dictate its solubility and reactivity profile.

Below is a consolidated table of its core quantitative properties, which are critical for mass spectrometry (MS) tuning and chromatographic method development[4].

| Property | Value / Description |

| Chemical Name | 4-Acetylpiperazine-1-sulfonamide |

| CAS Number | 5906-31-0 |

| Molecular Formula | C₆H₁₃N₃O₃S |

| Molecular Weight | 207.25 g/mol |

| Monoisotopic Mass | 207.06776 Da[4] |

| SMILES String | CC(=O)N1CCN(CC1)S(=O)(=O)N[4] |

| Predicted [M+H]⁺ Adduct | m/z 208.07504[4] |

| Predicted Collision Cross Section (CCS) | 143.2 Ų (for [M+H]⁺ adduct)[4] |

| Hydrogen Bond Donors | 1 (Primary sulfonamide -NH₂) |

| Hydrogen Bond Acceptors | 4 (Acetyl oxygen, Sulfonamide oxygens, Nitrogens) |

Field Insight: The predicted CCS value of 143.2 Ų is highly valuable for researchers utilizing ion mobility-mass spectrometry (IM-MS). It allows for the rapid orthogonal validation of the compound in complex biological matrices without relying solely on retention time[4].

Synthetic Methodologies: Direct Sulfamoylation Workflow

The synthesis of 4-acetylpiperazine-1-sulfonamide requires precise control over nucleophilic substitution to prevent over-reaction or degradation of the electrophile. The following protocol details the direct sulfamoylation of N-acetylpiperazine.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-Process Quality Control (IPQC) steps are integrated to ensure reaction fidelity.

-

Preparation and Inertion:

-

Action: In an oven-dried 100 mL round-bottom flask, dissolve N-acetylpiperazine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

-

Causality: Anhydrous conditions are mandatory because the electrophile (sulfamoyl chloride) is highly susceptible to aqueous hydrolysis, which would yield unreactive sulfamic acid.

-

-

Base Addition:

-

Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath[3].

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger. Its steric bulk prevents it from competing with the piperazine nitrogen for the electrophile. Cooling to 0 °C suppresses exothermic degradation and maximizes regioselectivity.

-

-

Electrophile Addition:

-

Action: Dissolve sulfamoyl chloride (1.2 equiv, 12 mmol) in anhydrous DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, strictly limiting the formation of bis-sulfamoylated byproducts.

-

-

Reaction Progression & IPQC:

-

Action: Remove the ice bath, allowing the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

-

Validation: Pull a 10 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material is depleted and the target [M+H]⁺ peak at m/z 208.07 is dominant[4].

-

-

Quenching and Extraction:

-

Action: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL).

-

Causality: A mild basic quench neutralizes the residual HCl generated during the reaction without hydrolyzing the newly formed sulfonamide bond.

-

-

Purification:

-

Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure product.

-

Workflow for the direct sulfamoylation of N-acetylpiperazine.

Mechanistic and Biological Applications

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Inhibition

ERAP1 is a zinc-metallopeptidase responsible for trimming antigenic peptide precursors before they are presented by MHC Class I molecules. Inhibiting ERAP1 is a novel therapeutic strategy for autoimmune diseases and immuno-oncology[1].

4-Acetylpiperazine-1-sulfonamide derivatives have been identified as highly selective, competitive inhibitors of ERAP1[2]. The causality behind this efficacy lies in the precise spatial arrangement of the molecule:

-

Zinc Chelation: Molecular docking and Structure-Activity Relationship (SAR) studies reveal that the oxygen atom of the N-acetyl group directly coordinates with the catalytic Zn²⁺ ion in the ERAP1 active site[1][2].

-

Structural Dependency: When the N-acetylpiperazine moiety is replaced with a morpholine or N-phenylpiperazine ring, the compound loses all detectable inhibitory activity[2]. This proves that the acetyl carbonyl oxygen is not merely a structural spacer, but the primary pharmacophoric anchor required for target engagement.

Antibacterial Hybrids

Beyond ERAP1, the compound is utilized to synthesize quinoline-piperazine hybrids. By reacting the sulfonamide group with various substituted quinolines, researchers have developed molecules with potent in vitro antibacterial and antituberculosis activity, effective against multidrug-resistant (MDR) strains[3].

Pharmacophore mapping of 4-acetylpiperazine-1-sulfonamide in ERAP1 inhibition.

Environmental, Health, and Safety (EHS) Guidelines

As with all active pharmaceutical intermediates, strict adherence to safety protocols is required. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-acetylpiperazine-1-sulfonamide presents specific hazards that dictate handling procedures[5].

| GHS Hazard Class | Hazard Code | Description | Handling Causality |

| Acute Tox. 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. | Mandates the use of a certified fume hood and nitrile gloves to prevent systemic absorption[5]. |

| Skin Irrit. 2 | H315 | Causes skin irritation. | Requires immediate washing of affected areas with copious amounts of water if contact occurs[5]. |

| Eye Irrit. 2A | H319 | Causes serious eye irritation. | Safety goggles with side shields are strictly required during synthesis and purification[5]. |

| STOT SE 3 | H336 | May cause drowsiness or dizziness. | High-efficiency particulate air (HEPA) filtration is recommended when handling the dry powder to prevent inhalation of fine particulates[5]. |

References

- 4-acetylpiperazine-1-sulfonamide (C6H13N3O3S) - PubChemLite, uni.lu,

- 4-acetylpiperazine-1-sulfonamide — Chemical Substance Inform

- Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a - Rsc.org, rsc.org,

- ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC, nih.gov,

- Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1, uoa.gr,

Sources

- 1. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - 4-acetylpiperazine-1-sulfonamide (C6H13N3O3S) [pubchemlite.lcsb.uni.lu]

- 5. nextsds.com [nextsds.com]

A Technical Guide to the Preliminary In Vitro Toxicity Screening of 4-Acetylpiperazine-1-sulfonamide

Abstract

The early-stage assessment of a compound's safety profile is a cornerstone of modern drug development, enabling a "fail fast, fail early" strategy that conserves resources and prioritizes the most promising therapeutic candidates.[1][2] This guide provides a comprehensive framework for the preliminary in vitro toxicity screening of 4-Acetylpiperazine-1-sulfonamide, a novel chemical entity. We will detail a tiered, multi-parametric approach designed to identify potential liabilities across several critical toxicological endpoints, including general cytotoxicity, genotoxicity, and organ-specific toxicities such as hepatotoxicity, cardiotoxicity, and neurotoxicity. Furthermore, we will explore the compound's metabolic stability to provide context for its potential behavior in vivo. Each section explains the scientific rationale behind assay selection, provides detailed, field-proven protocols, and offers guidance on data interpretation, establishing a self-validating system for robust preliminary safety assessment.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant rate of attrition due to safety concerns.[3] Drug-induced toxicity is a leading cause of failure in preclinical and clinical development and can even lead to the withdrawal of approved drugs from the market.[3] Therefore, integrating in vitro toxicity screening at the earliest stages of research is not merely a regulatory requirement but a critical strategic component of the drug discovery pipeline.[1][4]

In vitro methodologies offer a rapid, cost-effective, and ethically sound means of evaluating the toxicological properties of a vast number of compounds in a controlled laboratory setting.[1] This guide focuses on 4-Acetylpiperazine-1-sulfonamide, a molecule featuring a sulfonamide functional group, which is present in many commercially available drugs.[5] By subjecting this compound to a battery of validated assays, we can construct a preliminary safety profile that will guide its future development.

The Tiered Approach to In Vitro Screening

A logical, tiered screening cascade ensures that resources are allocated efficiently. The process begins with broad assessments of cytotoxicity and progresses to more specific and complex evaluations of organ-specific effects and genotoxicity. This structured workflow allows for early termination of compounds with overtly toxic profiles.

Foundational Screening: Cytotoxicity and Metabolic Stability

General Cytotoxicity Assessment: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[6] It is a colorimetric assay that measures the metabolic activity of cells, which, in most scenarios, correlates directly with cell viability.[7][8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to a purple formazan product that is insoluble in aqueous solution.[7][8] The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. Its widespread use, cost-effectiveness, and reliability make it an ideal first-pass screen.[6]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity) in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of 4-Acetylpiperazine-1-sulfonamide in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

-

Cell Treatment: Remove the culture medium and replace it with a medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical MTT Assay Results

| Cell Line | Treatment Duration | IC₅₀ (µM) |

| HEK293 | 24 hours | > 100 |

| HepG2 | 48 hours | 85.2 |

| SH-SY5Y | 48 hours | > 100 |

Metabolic Stability Assessment

Scientific Rationale: A compound's susceptibility to metabolism significantly influences its pharmacokinetic profile and potential for toxicity.[4][10] The liver is the primary site of drug metabolism.[10] An in vitro metabolic stability assay using liver microsomes, which contain a high concentration of Phase I (e.g., Cytochrome P450) enzymes, provides an early indication of a compound's intrinsic clearance.[4][11][12] A compound that is too rapidly metabolized may have poor bioavailability, while a very stable compound could accumulate and cause toxicity.

Experimental Protocol: Liver Microsome Stability Assay

-

Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[4] Prepare a separate solution of the NADPH cofactor (e.g., 1 mM), which is essential for the activity of most P450 enzymes.[4]

-

Initiation of Reaction: Pre-warm the microsome mixture and a solution of 4-Acetylpiperazine-1-sulfonamide (e.g., 1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding the NADPH solution.

-

Time-Point Sampling: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Immediately stop the reaction in each aliquot by adding a cold "stop solution," typically acetonitrile containing an internal standard.[4] This precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

-

LC-MS/MS Analysis: Quantify the remaining concentration of 4-Acetylpiperazine-1-sulfonamide in each supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂) and the in vitro intrinsic clearance (CLᵢₙₜ).[11]

Data Presentation: Hypothetical Metabolic Stability Data

| Parameter | Value | Interpretation |

| Half-life (t₁/₂) | 45 minutes | Moderately stable |

| Intrinsic Clearance (CLᵢₙₜ) | 30 µL/min/mg protein | Moderate clearance rate |

Tier 2 Screening: Organ-Specific Toxicity & Genotoxicity

Hepatotoxicity Assessment

Scientific Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition and market withdrawal.[3] The human hepatoma cell line, HepG2, is a widely used and accepted model for in vitro hepatotoxicity screening.[13][14] Although they are a tumor-derived cell line, HepG2 cells retain many metabolic functions characteristic of human hepatocytes and can be used to identify compounds that cause cell death, oxidative stress, or other markers of liver damage.[15]

Experimental Protocol: The protocol is similar to the general MTT cytotoxicity assay but uses the HepG2 cell line and often includes additional, more sensitive endpoints. Multiparametric high-content screening (HCS) can simultaneously measure cell loss, oxidative stress (e.g., ROS production), and mitochondrial membrane potential.[3]

Cardiotoxicity Assessment: The hERG Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity.[16][17][18] This channel plays a key role in cardiac repolarization (the resetting of the heart muscle after a beat).[18] Inhibition of the hERG current can lead to a condition known as QT interval prolongation, which can trigger a potentially fatal arrhythmia called Torsades de Pointes.[17][18] For this reason, regulatory agencies mandate hERG screening for new drug candidates.[16] The patch-clamp technique is the gold standard for measuring ion channel function and is used to directly assess the inhibitory effect of a compound on the hERG channel, typically expressed in a stable cell line like HEK293 or CHO cells.[16][17]

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation: Use a cell line stably expressing the hERG channel. Culture and prepare a single-cell suspension for use in the automated patch-clamp system.

-

System Setup: The automated system (e.g., QPatch) captures individual cells and forms a high-resistance seal (a "gigaseal") between the cell membrane and the measurement aperture.

-

Electrophysiological Recording: Apply a specific voltage protocol to elicit the characteristic hERG current. Record a stable baseline current.

-

Compound Application: Perfuse the cells with a control solution, followed by increasing concentrations of 4-Acetylpiperazine-1-sulfonamide.

-

Inhibition Measurement: Measure the hERG tail current at each concentration after it reaches a steady state.[18]

-

Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical hERG Inhibition Data

| Compound | hERG IC₅₀ (µM) | Interpretation |

| 4-Acetylpiperazine-1-sulfonamide | > 30 | Low risk of hERG-mediated cardiotoxicity |

| Positive Control (e.g., E-4031) | 0.01 | Potent hERG inhibitor (validates assay performance) |

Neurotoxicity Assessment

Scientific Rationale: Assessing a compound's potential to harm the nervous system is another critical safety checkpoint. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurotoxicity studies.[19][20][21] These cells can be differentiated to exhibit more neuron-like characteristics, making them suitable for screening compounds that may affect neuronal viability, differentiation, or function.[20][22]

Experimental Protocol: A cytotoxicity assay (such as MTT or XTT) is performed using the SH-SY5Y cell line. The protocol is analogous to the one described in Section 2.1. More advanced assays could measure effects on neurite outgrowth or the expression of neuronal markers.[20]

Genotoxicity Assessment

Scientific Rationale: Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell.[1] Such damage can lead to mutations and potentially cancer; therefore, genotoxicity testing is a mandatory part of safety assessment. A standard in vitro battery includes tests for both gene mutations and chromosomal damage.[23][24][25]

-

Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.[23][25] It is a sensitive and widely used screen for point mutations.[24]

-

In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[23][26] It is conducted in mammalian cells (e.g., CHO cells or human peripheral blood lymphocytes).[26] Micronuclei are small, extra-nuclear bodies that are formed when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[23] An increase in the frequency of micronucleated cells indicates that a compound is either a clastogen (breaks chromosomes) or an aneugen (affects chromosome number).[23][26]

Data Presentation: Hypothetical Genotoxicity Summary

| Assay | Result with S9 Activation¹ | Result without S9 Activation¹ | Interpretation |

| Ames Test | Negative | Negative | Not mutagenic |

| In Vitro Micronucleus | Negative | Negative | Not clastogenic/aneugenic |

¹S9 mix is a liver enzyme fraction used to simulate metabolic activation, as some compounds only become genotoxic after being metabolized.[26]

Synthesis and Conclusion

The preliminary in vitro toxicity screening of 4-Acetylpiperazine-1-sulfonamide provides a critical, multi-faceted view of its potential safety profile. By systematically evaluating general cytotoxicity, metabolic stability, organ-specific toxicities, and genotoxicity, we can make an informed, data-driven decision about the compound's viability for further development. The hypothetical data presented here suggest that 4-Acetylpiperazine-1-sulfonamide has a favorable preliminary safety profile, with low cytotoxicity, moderate metabolic stability, a low risk of hERG inhibition, and no evidence of genotoxicity. This profile supports its advancement to the next stage of preclinical evaluation. This guide underscores the power of a well-designed in vitro screening cascade to de-risk drug discovery projects and accelerate the development of safe and effective new medicines.

References

-

In Vitro Cardiotoxicity. Creative Bioarray. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

-

In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io. [Link]

-

MTT assay. Wikipedia. [Link]

-

Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

-

A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed. [Link]

-

Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

-

In Vitro Cardiotoxicity Testing. Hemogenix, Inc. [Link]

-

Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Bioanalytic GmbH. [Link]

-

HepG2-based Cytotoxicity Assay Service. Creative Biolabs. [Link]

-

Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

-

High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. [Link]

-

In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

-

Choosing the Right Model System for Hepatotoxicity: A Comparison of 3-D Liver Organoids, HepG2 Spheroids and iPSC-Derived Hepatocytes Using MTT and DNA Comet Assays. Trevigen. [Link]

-

In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. PubMed. [Link]

-

Genetic Toxicology Services: GLP Genotoxicity. Pharmaron. [Link]

-

Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [Link]

-

hERG Safety. Evotec. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC. [Link]

-

The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. [Link]

-

In vitro and in silico approach methods for developmental neurotoxicity assessment. Diva-Portal.org. [Link]

-

Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. MDPI. [Link]

-

In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. PubMed. [Link]

-

The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. ResearchGate. [Link]

-

4-acetylpiperazine-1-sulfonamide. NextSDS. [Link]

-

Sulfonamide. Wikipedia. [Link]

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. beckman.com [beckman.com]

- 5. Sulfonamide - Wikipedia [en.wikipedia.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. nuvisan.com [nuvisan.com]

- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 13. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]

- 14. Choosing the Right Model System for Hepatotoxicity | R&D Systems [rndsystems.com]

- 15. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. protocols.io [protocols.io]

- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 19. biorxiv.org [biorxiv.org]

- 20. diva-portal.org [diva-portal.org]

- 21. researchgate.net [researchgate.net]

- 22. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nelsonlabs.com [nelsonlabs.com]

- 26. criver.com [criver.com]

An In-depth Technical Guide to Elucidating the Binding Affinity of 4-Acetylpiperazine-1-sulfonamide Derivatives to Target Proteins

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-Acetylpiperazine-1-sulfonamide Scaffold

The 4-acetylpiperazine-1-sulfonamide core structure represents a versatile scaffold in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds. Molecules incorporating this moiety have demonstrated significant therapeutic potential across various disease areas. The sulfonamide group, a well-established pharmacophore, imparts a range of biological activities, including antimicrobial and anticancer effects, while the piperazine ring is a common feature in drugs targeting the central nervous system and other biological pathways.[1] This guide will provide an in-depth technical exploration of the methodologies used to determine the binding affinity of derivatives of this scaffold to their protein targets, with a specific focus on a well-documented inhibitor of acid alpha-glucosidase.

While the specific compound 4-acetylpiperazine-1-sulfonamide itself is not extensively characterized in the literature, a prominent derivative, 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one , has been identified as a potent, non-iminosugar inhibitor of human acid alpha-glucosidase (GAA).[2][3] This enzyme is critically involved in the lysosomal breakdown of glycogen, and its deficiency leads to the rare genetic disorder, Pompe disease.[1] Inhibitors of GAA, particularly those that can act as pharmacological chaperones, represent a promising therapeutic strategy for this debilitating condition.[1] This guide will use 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one and its interaction with GAA as a central case study to illustrate the principles and practicalities of determining binding affinity.

The Target Protein: Acid Alpha-Glucosidase (GAA)

Acid alpha-glucosidase is a lysosomal hydrolase responsible for the degradation of glycogen to glucose. In Pompe disease, mutations in the GAA gene lead to the production of a misfolded and dysfunctional enzyme, resulting in the accumulation of glycogen within lysosomes and causing progressive muscle weakness and respiratory insufficiency. Pharmacological chaperones are small molecules that can bind to the misfolded enzyme, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby restoring some level of enzymatic activity.[1] Understanding the binding affinity and kinetics of potential chaperones like 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one to GAA is therefore paramount in the development of new treatments for Pompe disease.

Quantitative Analysis of Binding Affinity

The following table summarizes the inhibitory activity of 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one and its analogs against purified human acid alpha-glucosidase. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key parameter in assessing binding affinity.

| Compound ID | Structure | IC50 (µM) |

| ML201 | 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one | 1.2 |

| Analog 1 | 5-(4-(4-methoxyphenyl)piperazin-1-ylsulfonyl)indolin-2-one | 2.5 |

| Analog 2 | 5-(4-(4-chlorophenyl)piperazin-1-ylsulfonyl)indolin-2-one | 0.8 |

| Analog 3 | 5-(4-phenylpiperazin-1-ylsulfonyl)indolin-2-one | 5.6 |

Data adapted from the NIH Probe Development Program report on ML201.[2][3]

Experimental Protocols for Determining Binding Affinity

A multi-faceted approach employing a range of biophysical and biochemical techniques is essential for a comprehensive understanding of the binding affinity of a small molecule to its target protein. This section provides detailed, step-by-step methodologies for key experiments.

Colorimetric Alpha-Glucosidase Inhibition Assay

This initial and fundamental assay is used to determine the IC50 value of a compound. The principle lies in the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase to produce p-nitrophenol, which has a distinct yellow color that can be quantified spectrophotometrically.[4][5][6]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.8.

-

Enzyme Solution: Recombinant human acid alpha-glucosidase (e.g., from Saccharomyces cerevisiae) diluted in assay buffer to a final concentration of 0.5 U/mL.

-

Substrate Solution: 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in assay buffer.

-

Inhibitor Stock Solution: 10 mM stock of 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one in DMSO.

-

Stop Solution: 0.1 M sodium carbonate.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 2 µL of serially diluted inhibitor solution to the test wells. For the control wells (100% enzyme activity), add 2 µL of DMSO.

-

Add 20 µL of the enzyme solution to all wells except the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of the stop solution to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for Colorimetric Alpha-Glucosidase Inhibition Assay

Caption: Workflow for the colorimetric α-glucosidase inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[7][8] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment, without the need for labels or immobilization.

Protocol:

-

Sample Preparation:

-

Protein: Dialyze purified recombinant human GAA into the chosen assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 6.8). The final protein concentration in the sample cell should be 10-50 µM.

-

Ligand: Dissolve 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one in the final dialysis buffer to a concentration 10-20 times that of the protein (e.g., 100-500 µM). Ensure the final DMSO concentration is identical in both the protein and ligand solutions and is kept low (<5%).

-

Degas both solutions immediately before the experiment to prevent bubble formation.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Load the GAA solution into the sample cell and the inhibitor solution into the injection syringe.

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

ITC Experimental Workflow

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, the inhibitor) to a ligand (the protein) immobilized on a sensor chip.[9][10] It provides real-time kinetic data, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Protocol:

-

Sensor Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified GAA solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent immobilization via primary amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

-

-

SPR Binding Analysis:

-

Prepare a series of dilutions of 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one in a suitable running buffer (e.g., HBS-EP+ buffer). The concentration range should span from at least 10-fold below to 10-fold above the expected Kd.

-

Inject the inhibitor solutions over both the protein and reference flow cells at a constant flow rate.

-

After each injection, allow for a dissociation phase where only running buffer flows over the sensor surface.

-

Regenerate the sensor surface between different inhibitor concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding sensorgrams.

-

Globally fit the association and dissociation phases of the sensorgrams for all inhibitor concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).

-

SPR Experimental Workflow

Caption: Workflow for Fluorescence Polarization (FP) competition assay.

Conclusion: A Synergistic Approach to Understanding Binding Affinity

Determining the binding affinity of a compound like 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one to its target protein, acid alpha-glucosidase, requires a synergistic approach. While initial screening through colorimetric inhibition assays provides crucial IC50 values, a deeper understanding of the binding thermodynamics and kinetics is achieved through more advanced biophysical techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance. Fluorescence-based assays, like fluorescence polarization, offer a high-throughput method for screening and characterizing inhibitors. By integrating the data from these complementary methods, researchers can build a comprehensive profile of a compound's interaction with its target, a critical step in the journey of drug discovery and development. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel therapeutics.

References

-

Xiao, J., Marugan, J. J., Zheng, W., Motabar, O., Southall, N., Goldin, E., Sidransky, E., Liu, K., Ferrer, M., & Austin, C. P. (2010). 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available from: [Link]

-

Porto, C., et al. (2012). The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts. Molecular Therapy, 20(11), 2097-2107. Available from: [Link]

-

Dong, Q., Hu, N., Yue, H., Wang, H., & Ku, J. (2021). Identification of α-glucosidase inhibitors from the bran of Chenopodium quinoa Willd. by surface plasmon resonance coupled with ultra-performance liquid chromatography and quadrupole-time-of-flight-mass spectrometry. Journal of Chromatography B, 1181, 122919. Available from: [Link]

-

Li, Y., et al. (2024). Inhibition mechanisms of α-glucosidase by eight catechins: Kinetic, molecular docking, and surface plasmon resonance analysis. International Journal of Biological Macromolecules, 253(Pt 3), 127027. Available from: [Link]

-

Olsen, C. M., et al. (1995). Thermodynamics of inhibitor binding to mutant forms of glucoamylase from Aspergillus niger determined by isothermal titration calorimetry. Biochemistry, 34(32), 10297-10304. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Probe Reports from the NIH Molecular Libraries Program. 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. Retrieved from [Link]

-

Sheng, Z., et al. (2022). Isolation of Chalcomoracin as a Potential α-Glycosidase Inhibitor from Mulberry Leaves and Its Binding Mechanism. Molecules, 27(17), 5742. Available from: [Link]

-

McCue, P., et al. (2005). α-Amylase and α-glucosidase inhibitory activities of Israel desert plants. Arid Land Research and Management, 19(3), 241-252. Available from: [Link]

-

Xiao, J., Marugan, J. J., Zheng, W., Motabar, O., Southall, N., Goldin, E., Sidransky, E., Liu, K., Ferrer, M., & Austin, C. P. (2013). 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

-

Prahastuti, S., et al. (2022). α-Glucosidase inhibitor and antioxidant activity of procyanidin, an isolated compound from Quercus gilva Blume leaves. Journal of Applied Pharmaceutical Science, 12(5), 108-114. Available from: [Link]

Sources

- 1. Discovery of a novel noniminosugar acid α glucosidase chaperone series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of Potent, Selective Inhibitors for Human Nonlysosomal Glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]

- 4. Applying Isothermal Titration Calorimetry and Saturation Transfer Difference-NMR to Study the Mode of Interaction of Flavan-3-ols with α-Amylase to Understand Their Impact on Starch Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition mechanisms of α-glucosidase by eight catechins: Kinetic, molecular docking, and surface plasmon resonance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thermodynamics of inhibitor binding to mutant forms of glucoamylase from Aspergillus niger determined by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of α-glucosidase inhibitors from the bran of Chenopodium quinoa Willd. by surface plasmon resonance coupled with ultra-performance liquid chromatography and quadrupole-time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Acetylpiperazine-1-sulfonamide: A Privileged Scaffold for Zinc-Metalloenzyme Inhibition and Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, the identification and optimization of versatile building blocks are paramount. 4-Acetylpiperazine-1-sulfonamide (CAS: 5906-31-0) has emerged as a highly privileged structural motif, particularly in the development of metalloenzyme inhibitors. By seamlessly integrating a rigid piperazine spacer, a tunable acetyl tail, and a potent sulfamide Zinc-Binding Group (ZBG), this molecule serves as both a powerful fragment-based drug discovery (FBDD) starting point and a robust synthetic intermediate.

This whitepaper provides an in-depth technical analysis of 4-acetylpiperazine-1-sulfonamide, detailing its mechanistic rationale, physicochemical profiling, and validated experimental workflows for its application in modern medicinal chemistry.

Structural Anatomy & The "Tail Approach"

The architectural brilliance of 4-acetylpiperazine-1-sulfonamide lies in its tripartite structure, which perfectly satisfies the requirements of the "Tail Approach" used in the design of isozyme-selective enzyme inhibitors[1].

-

The Sulfamide ZBG ( >N−SO2NH2 ): While primary sulfonamides ( −SO2NH2 ) are the classical ZBGs for Carbonic Anhydrase (CA) inhibition, the sulfamide bioisostere incorporates an additional nitrogen atom. Crystallographic investigations reveal that this extra nitrogen provides supplementary hydrogen-bonding interactions within the enzymatic cleft, often leading to enhanced affinity and distinct selectivity profiles[1][2].

-

The Piperazine Core: Aliphatic chains suffer from high conformational flexibility, incurring a significant entropic penalty upon target binding. The piperazine ring acts as a conformationally restricted spacer, directing the attached tail precisely toward the hydrophobic or hydrophilic halves of the target's active site[3].

-

The Acetyl Tail: The N4-acetyl group serves a dual purpose. Biologically, it acts as a hydrophilic tail capable of engaging in hydrogen bonding with solvent-exposed residues (e.g., Thr200, His64 in hCA II). Synthetically, it functions as a robust protecting group that can be selectively cleaved to generate a library of derivatives.

Mechanism of Action: The Carbonic Anhydrase Paradigm

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of CO2 . Dysregulation of specific CA isoforms is implicated in glaucoma (hCA II), tumor hypoxia/metastasis (hCA IX, XII), and obesity[4][5].

When 4-acetylpiperazine-1-sulfonamide enters the CA active site, it undergoes a highly orchestrated binding event. The sulfamide group binds to the catalytic Zn2+ ion in its deprotonated form (as an anion), displacing the zinc-bound water molecule/hydroxide ion that is critical for the enzyme's catalytic cycle[4]. Concurrently, the piperazine-acetyl tail navigates the amphiphilic active site cavity, stabilizing the complex through van der Waals forces and hydrogen bonds.

Structural dissection and binding mechanism of 4-Acetylpiperazine-1-sulfonamide in the CA active site.

Physicochemical Profiling

Understanding the physicochemical properties of 4-acetylpiperazine-1-sulfonamide is critical for predicting its pharmacokinetic behavior and its utility as a synthetic building block. The low molecular weight and optimal polar surface area make it an ideal lead-like fragment.

| Property | Value | Implication for Drug Design |

| CAS Number | 5906-31-0[6] | Unique chemical identifier for procurement and tracking. |

| Molecular Formula | C6H13N3O3S [7] | - |

| Molecular Weight | 207.25 g/mol [6] | Highly efficient fragment ( MW<300 ), allowing for significant downstream mass addition without violating Lipinski's Rule of 5. |

| LogP (Predicted) | -1.90[7][8] | Highly hydrophilic. Ensures excellent aqueous solubility for in vitro assays, though lipophilic tail modifications are required for optimal in vivo membrane permeability. |

| TPSA | 75.43 Ų[8] | Optimal for oral bioavailability, falling well below the 140 Ų threshold. |

| H-Bond Donors / Acceptors | 2 / 3[8] | Provides multiple vectors for target engagement, specifically within metalloenzyme active sites. |

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies detail how to evaluate and derivatize this building block, complete with the causality behind each experimental choice.

In Vitro Carbonic Anhydrase Esterase Activity Assay

Rationale: While CAs physiologically hydrate CO2 , they also exhibit esterase activity. We leverage 4-nitrophenyl acetate (4-NPA) as a substrate because its cleavage yields 4-nitrophenolate, a yellow chromophore. This allows for a continuous, high-throughput spectrophotometric readout, eliminating the need for complex stopped-flow CO2 hydration setups.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 0.1 mM Na2SO4 , and 5% DMSO. Causality: Na2SO4 maintains ionic strength without introducing coordinating anions (like Cl− ) that could competitively inhibit the zinc active site.

-

Compound Dilution: Serially dilute 4-acetylpiperazine-1-sulfonamide (or its derivatives) from a 10 mM DMSO stock into the assay buffer.

-

Enzyme Pre-incubation: Add the purified recombinant hCA isoform (e.g., hCA II or hCA IX) to the inhibitor solutions. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical to establish thermodynamic binding equilibrium between the sulfamide ZBG and the Zn2+ ion before substrate competition begins.

-

Reaction Initiation: Add 4-NPA to a final concentration of 0.2 mM.

-

Kinetic Readout: Monitor the increase in absorbance at 400 nm over 15 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity ( v0 ) for each well. Plot % inhibition vs. log[Inhibitor] and use non-linear regression to determine the IC50 and subsequent Ki values.

Standardized high-throughput in vitro esterase assay workflow for evaluating CA inhibition.

Synthetic Derivatization: Deacetylation and Library Generation

Rationale: To utilize 4-acetylpiperazine-1-sulfonamide as a versatile building block, the acetyl group must be selectively removed to expose the secondary amine for further functionalization, while leaving the primary sulfamide intact. The acetyl group's removal must be carefully controlled to prevent the cleavage of the sensitive S-N bond of the sulfamide.

Step-by-Step Protocol:

-

Selective Deprotection: Suspend 4-acetylpiperazine-1-sulfonamide in 2M aqueous HCl and heat to 80°C for 4 hours. Causality: Mild acidic hydrolysis is strictly preferred over harsh basic conditions to prevent the degradation or elimination of the sulfamide moiety.

-

Neutralization: Cool the reaction mixture to 0°C in an ice bath. Carefully adjust the pH to 8-9 using saturated aqueous NaHCO3 . Causality: This ensures the piperazine nitrogen is deprotonated and ready for extraction, while avoiding highly basic pH that could deprotonate the sulfamide.

-

Extraction: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

-

Library Coupling: The resulting free piperazine-1-sulfonamide can immediately undergo Schotten-Baumann coupling with diverse acyl chlorides, sulfonyl chlorides, or isocyanates to generate a vast library of "tail-modified" inhibitors targeting specific metalloenzyme isoforms.

Emerging Therapeutic Applications

While the primary application of 4-acetylpiperazine-1-sulfonamide derivatives lies in classical Carbonic Anhydrase inhibition (such as targeting tumor-associated hCA IX and XII for anti-proliferative effects[5]), the scaffold is rapidly gaining traction in other therapeutic areas.

Recent structure-based drug design efforts have demonstrated that piperazine-1-sulfonamide derivatives exhibit significant potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors[9]. By modifying the tail region, researchers have achieved excellent inhibitory activity against DPP-4, opening new avenues for the treatment of Type II Diabetes Mellitus (T2DM) using this privileged building block[9].

References

-

[7] Title: 4-acetylpiperazine-1-sulfonamide (C6H13N3O3S) - PubChemLite. Source: uni.lu. URL:[Link]

-

[1] Title: Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Source: mdpi.com. URL:[Link]

-

[3] Title: Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Source: acs.org. URL:[Link]

-

[2] Title: New zinc binding motifs in the design of selective carbonic anhydrase inhibitors. Source: nih.gov. URL:[Link]

-

[4] Title: Carbonic anhydrase inhibitors. N-Cyanomethylsulfonamides—a new zinc binding group in the design of inhibitors targeting cytosolic and membrane-anchored isoforms. Source: tandfonline.com. URL:[Link]

-

[5] Title: Carbonic anhydrase inhibitory effects, antiproliferative.... Source: unibs.it. URL:[Link]

-

[9] Title: Results are expressed as an average of three readings (mean ± sem). Source: researchgate.net. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New zinc binding motifs in the design of selective carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. iris.unibs.it [iris.unibs.it]

- 6. aaronchem.com [aaronchem.com]

- 7. PubChemLite - 4-acetylpiperazine-1-sulfonamide (C6H13N3O3S) [pubchemlite.lcsb.uni.lu]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

Thermodynamic properties and stability of 4-Acetylpiperazine-1-sulfonamide

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4-Acetylpiperazine-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract